2-(1H-pyrazol-1-ylmethyl)benzonitrile

描述

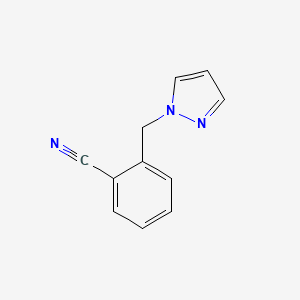

2-(1H-pyrazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C11H9N3. It is characterized by the presence of a pyrazole ring attached to a benzonitrile moiety through a methylene bridge.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile typically involves the reaction of 2-chloromethylbenzonitrile with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-(1H-pyrazol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrazole-based compounds, including 2-(1H-pyrazol-1-ylmethyl)benzonitrile. In vitro evaluations have shown that these compounds exhibit significant effectiveness against various bacterial strains.

Case Study: Antibacterial Activity Against E. coli and S. aureus

A study synthesized a series of pyrazole derivatives and characterized their antibacterial activities. The results indicated that certain compounds demonstrated excellent antibacterial effects against E. coli and S. aureus, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups on the phenyl ring enhanced inhibitory potency .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Active | Active |

| Other Pyrazole Derivatives | Varies | Varies |

Androgen Receptor Modulation

Another promising application of this compound is its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are of great interest in treating conditions related to androgen receptor activity, such as prostate cancer.

Case Study: Development of SARMs

Research has indicated that derivatives of pyrazole can act as AR antagonists, which are useful in the treatment of androgen-dependent cancers. The structural modifications involving the pyrazole moiety have been shown to enhance binding affinity to the androgen receptor, making them suitable candidates for further development as therapeutic agents .

| SARM Compound | Mechanism of Action | Potential Application |

|---|---|---|

| This compound | AR Antagonism | Prostate Cancer Treatment |

| Other Pyrazole SARMs | Varies | Varies |

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial in understanding how modifications to the chemical structure of this compound can influence its biological activity.

Case Study: SAR Analysis

A detailed SAR study revealed that substituents on the phenyl ring significantly affect the compound's pharmacological properties. For instance, introducing electron-withdrawing groups improved antibacterial efficacy, while certain modifications increased binding affinity to androgen receptors .

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on phenyl ring | Increased antibacterial activity |

| Alkyl substitutions on pyrazole ring | Enhanced AR binding affinity |

作用机制

The mechanism of action of 2-(1H-pyrazol-1-ylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

- 2-(1H-pyrazol-1-ylmethyl)benzamide

- 2-(1H-pyrazol-1-ylmethyl)benzaldehyde

- 2-(1H-pyrazol-1-ylmethyl)benzoic acid

Uniqueness

2-(1H-pyrazol-1-ylmethyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.

生物活性

Overview

2-(1H-pyrazol-1-ylmethyl)benzonitrile, with the molecular formula C11H9N3, is an organic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring linked to a benzonitrile moiety, which contributes to its unique chemical properties and biological interactions. The presence of the nitrile group enhances its reactivity, making it a valuable candidate for various pharmacological applications.

The synthesis of this compound typically involves the nucleophilic substitution of 2-chloromethylbenzonitrile with pyrazole in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus . Specifically, modifications to the pyrazole structure can enhance antimicrobial efficacy, suggesting that this compound may possess similar properties.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. A study indicated that certain biaryl pyrazoles function as small molecule inhibitors against cancer cell lines by targeting specific enzymes . The mechanism often involves binding to molecular targets within cancer cells, disrupting their proliferation. Given the structural similarities, this compound could be explored for its potential in cancer therapy.

The biological activity of this compound may stem from its ability to interact with enzymes or receptors in biological systems. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity towards biological targets. This interaction may lead to modulation of enzyme activities or receptor functions, contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(1H-pyrazol-1-ylmethyl)benzamide | Antimicrobial, anticancer | Amide linkage enhances solubility |

| 2-(1H-pyrazol-1-ylmethyl)benzaldehyde | Antimicrobial | Reactive aldehyde group |

| 2-(1H-pyrazol-1-ylmethyl)benzoic acid | Anti-inflammatory | Carboxylic acid group for enhanced reactivity |

This table highlights the distinct biological activities of compounds related to this compound. Each compound's unique functional groups contribute to their specific pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrazole derivatives:

- Antimicrobial Activity : A study demonstrated that modifications in the pyrazole structure significantly impacted antimicrobial efficacy against Mycobacterium tuberculosis, with some derivatives showing low minimum inhibitory concentrations (MICs) .

- Cancer Cell Inhibition : Research on biarylpyrazoles revealed their potential as inhibitors of cancer cell proliferation through interactions with specific enzymes involved in cell cycle regulation .

- Pharmacological Applications : Various derivatives have been synthesized and tested for their therapeutic potential in treating conditions such as inflammation and bacterial infections .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1H-pyrazol-1-ylmethyl)benzonitrile, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 4-bromomethylbenzonitrile and 1H-pyrazole in dimethylformamide (DMF) with potassium carbonate as a base, heated to 80–100°C for 12–24 hours . Purity optimization involves recrystallization from ethanol or column chromatography using silica gel (eluent: hexane/ethyl acetate, 7:3). Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Peaks at δ ~8.1–7.2 ppm (aromatic protons), δ ~5.5 ppm (CH2 bridge), and δ ~120 ppm (nitrile carbon) .

- IR Spectroscopy : Absorption at ~2220 cm⁻¹ (C≡N stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 259.31 (M⁺) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives show anticancer activity (e.g., IC50 = 4.53 µM against HCT116 cells) and antimicrobial effects (MIC = 5.08 µM against A. niger) . Activity is linked to pyrazole-mediated hydrogen bonding with enzymatic targets like farnesyltransferase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR strategies include:

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances cytotoxicity by improving target binding .

- Heterocycle Replacement : Replacing pyrazole with triazole (e.g., in letrozole analogs) increases selectivity for aromatase inhibition .

- Docking Studies : Computational models (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases .

Q. How do conflicting cytotoxicity data across cell lines inform mechanistic hypotheses?

Discrepancies in IC50 values (e.g., activity against MCF-7 vs. T47D cells) suggest cell-specific target expression or metabolic differences . For example, compound 1h in shows higher potency in T47D (estrogen receptor-positive) cells, implying ERα-dependent mechanisms. Follow-up assays (e.g., siRNA knockdown) can validate target relevance.

Q. What analytical challenges arise in resolving spectral ambiguities for this compound?

Overlapping signals in NMR (e.g., aromatic protons) can be addressed via:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole-phenyl system and the nitrile group’s orientation. SHELXL refinement (via Olex2) provides precise bond angles and torsional parameters, resolving discrepancies from DFT calculations .

Q. What non-pharmacological applications are emerging for this compound?

- Materials Science : Derivatives with extended π-conjugation (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) serve as thermally activated delayed fluorescence (TADF) emitters in OLEDs .

- Catalysis : Pyrazole-based ligands facilitate transition-metal coordination in asymmetric synthesis .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values for structurally similar analogs?

Factors causing variability include:

- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours) .

- Cell Line Heterogeneity : Genetic drift in cancer cell lines (e.g., MDA-MB-231 subclones) alters drug response .

- Normalization Methods : Use of internal controls (e.g., MTT vs. ATP-based assays) affects data interpretation .

Q. What strategies validate the proposed mechanism of farnesyltransferase inhibition?

- Enzyme Activity Assays : Measure inhibition kinetics (Km/Vmax) using recombinant farnesyltransferase .

- Western Blotting : Detect accumulation of unprocessed Ras proteins in treated cells .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and the enzyme .

Q. Methodological Resources

属性

IUPAC Name |

2-(pyrazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILRHRSJIQZNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。